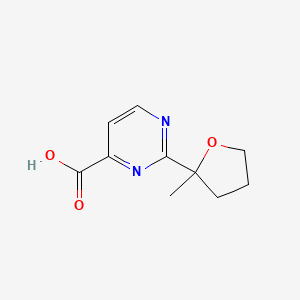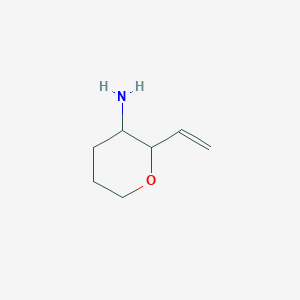
2-Ethenyloxan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethenyloxan-3-amine is an organic compound that belongs to the class of amines Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups This compound is characterized by the presence of an oxane ring with an ethenyl group and an amine group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Ethenyloxan-3-amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of an oxirane (epoxide) with an amine. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems. The process often includes steps such as purification and distillation to remove any impurities and achieve the desired concentration of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Ethenyloxan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
2-Ethenyloxan-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, catalysts, and other industrial chemicals .
Mechanism of Action
The mechanism by which 2-Ethenyloxan-3-amine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and other interactions with various biomolecules, influencing their structure and function. The pathways involved in these interactions are still under investigation, but they are believed to play a role in the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Ethenyloxan-3-amine include other oxane derivatives and amines such as:
- 2-Methyloxan-3-amine
- 2-Propoxyoxan-3-amine
- 2-Butyloxan-3-amine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of an ethenyl group and an amine group attached to the oxane ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for certain applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
2-ethenyloxan-3-amine |
InChI |
InChI=1S/C7H13NO/c1-2-7-6(8)4-3-5-9-7/h2,6-7H,1,3-5,8H2 |
InChI Key |
PNTQMYFDQAIZFP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1C(CCCO1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Benzyloxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylic acid](/img/structure/B13251675.png)
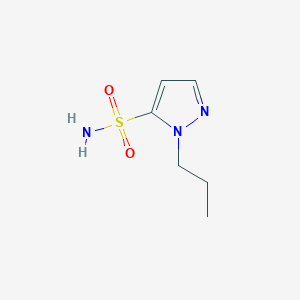
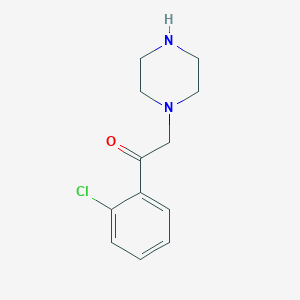


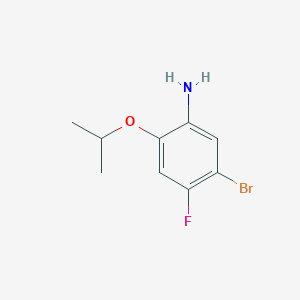
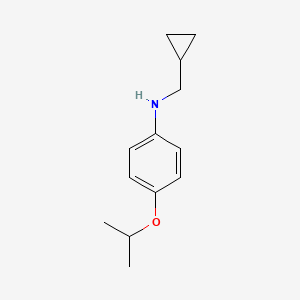
amine](/img/structure/B13251716.png)
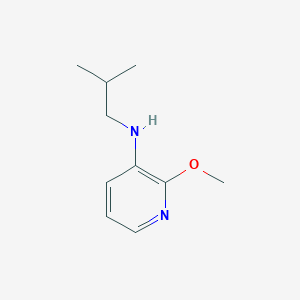
![4-[(2-Chloro-5-methylphenoxy)methyl]benzoic acid](/img/structure/B13251727.png)
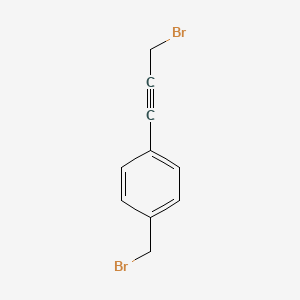
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-hydroxyhexanoic acid](/img/structure/B13251731.png)
